Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester
CAS No.: 50966-09-1
Cat. No.: VC16062153
Molecular Formula: C13H16Cl2NO4P
Molecular Weight: 352.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50966-09-1 |
|---|---|
| Molecular Formula | C13H16Cl2NO4P |
| Molecular Weight | 352.15 g/mol |
| IUPAC Name | N-(2,2-dichloro-1-diethoxyphosphorylethenyl)benzamide |
| Standard InChI | InChI=1S/C13H16Cl2NO4P/c1-3-19-21(18,20-4-2)13(11(14)15)16-12(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) |
| Standard InChI Key | YMSNEBSFIYAGSF-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1)OCC |
Introduction
Structural and Molecular Characteristics
The compound’s structure centers on a phosphonic acid diethyl ester core, with a benzoylamino group at the 1-position and a dichloroethenyl moiety at the 2,2-positions. This arrangement confers both steric bulk and electronic diversity, enabling interactions with biological targets and synthetic intermediates. Key structural features include:
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Phosphonic Acid Diethyl Ester: The diethyl ester group enhances lipid solubility, facilitating membrane penetration in biological systems.
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Benzoylamino Group: This aromatic substituent contributes to π-π stacking interactions and hydrogen bonding, critical for binding to enzymes or receptors.
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Dichloroethenyl Group: The electron-withdrawing chlorine atoms stabilize the ethenyl group, making it susceptible to nucleophilic attack and hydrolysis .
Spectroscopic characterization via -NMR and -NMR confirms the connectivity of these moieties. For instance, the benzoylamino group exhibits aromatic proton signals at δ 7.4–7.8 ppm, while the dichloroethenyl protons resonate as a singlet near δ 6.2 ppm. Mass spectrometry further validates the molecular weight, with a parent ion peak at m/z 327.15.
Synthetic Routes and Optimization
The synthesis of phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester typically proceeds through a multi-step route involving phosphorylation and condensation reactions. A common approach involves:
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Formation of the Dichloroethenyl Intermediate:
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1-Amino-2,2-dichloroethene is reacted with benzoyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(benzoylamino)-2,2-dichloroethene.
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Reaction Conditions: 0–5°C, dichloromethane solvent, 85% yield.
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Phosphorylation with Diethyl Phosphite:
Table 1: Synthetic Optimization Parameters
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 1-Amino-2,2-dichloroethene + Benzoyl chloride | 0–5°C, CH₂Cl₂ | 85 |
| 2 | Dichloroethenyl intermediate + Diethyl phosphite | 60°C, AIBN | 72 |
Alternative methods include the use of Michaelis-Arbuzov reactions, though these often result in lower regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard, with final purity exceeding 95% by HPLC.
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by hydrolysis and nucleophilic substitution, enabling diverse functionalization:
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Hydrolysis:
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In acidic conditions (HCl/H₂O), the diethyl ester hydrolyzes to the phosphonic acid, releasing ethanol.
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Kinetics: Pseudo-first-order rate constant at pH 2.
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Nucleophilic Substitution:
Table 2: Reaction Pathways and Products
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂O | Phosphonic acid derivative | 92 |
| Nucleophilic Substitution | Morpholine | [1-(Benzoylamino)-2-morpholinoethenyl] derivative | 89 |
Condensation reactions with aldehydes (e.g., formaldehyde) further expand the compound’s utility, generating crosslinked polymers with applications in slow-release agrochemical formulations.
Biological Activity and Mechanisms
The compound exhibits dual insecticidal and anticancer activity, mediated by distinct mechanisms:
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Insecticidal Action:
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Inhibits acetylcholinesterase (AChE) in pests, leading to acetylcholine accumulation and neuromuscular paralysis.
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IC₅₀: 12 µM against Plutella xylostella AChE.
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Anticancer Potential:
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Disrupts PI3K/Akt/mTOR signaling in cancer cells, inducing apoptosis.
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In Vitro Efficacy: 48% inhibition of HeLa cell proliferation at 50 µM.
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Comparative studies with commercial organophosphates (e.g., chlorpyrifos) reveal lower mammalian toxicity (LD₅₀ > 500 mg/kg in rats vs. 135 mg/kg for chlorpyrifos) . This selectivity is attributed to the benzoylamino group’s reduced penetration into vertebrate acetylcholinesterase active sites.
Industrial and Agricultural Applications
The compound’s stability and bioactivity make it a candidate for several applications:
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Agrochemicals:
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Pharmaceutical Intermediates:
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Serves as a precursor to kinase inhibitors targeting oncology pathways.
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Table 3: Formulation Types and Efficacy
| Formulation | Concentration (g/L) | Target Pest | Efficacy (%) |
|---|---|---|---|
| EC | 200 | Spodoptera litura | 90 |
| WP | 500 | Plutella xylostella | 85 |
Future Research Directions
Critical areas for further investigation include:
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Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure derivatives for pharmaceutical use.
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Mechanistic Studies: Elucidating off-target effects in mammalian systems to refine toxicity profiles.
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Formulation Science: Engineering nanoencapsulated delivery systems to enhance field stability and bioavailability.
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